DL-Acetylshikonin

Description

Acetylshikonin has been reported in Arnebia decumbens, Arnebia euchroma, and other organisms with data available.

Structure

3D Structure

Properties

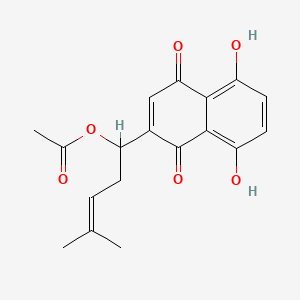

IUPAC Name |

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFXUXZJJKTDOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909976 |

Source

|

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54984-93-9, 23444-71-5, 24502-78-1, 106295-33-4 |

Source

|

| Record name | Acetylshikonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054984939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkannin, monoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylshikonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ARNEBIN-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of DL-Acetylshikonin in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Acetylshikonin, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has emerged as a promising candidate in oncology research. Exhibiting a spectrum of anti-tumor activities, this derivative of shikonin demonstrates potent cytotoxic effects across a variety of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer action of this compound, with a focus on its role in inducing programmed cell death and inhibiting key oncogenic signaling pathways. The information is curated to support further research and drug development initiatives in this area.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily centered on the induction of cellular stress and the subsequent activation of cell death pathways. The core mechanisms include the generation of reactive oxygen species (ROS), induction of apoptosis and necroptosis, cell cycle arrest, and modulation of critical signaling cascades.

Induction of Reactive Oxygen Species (ROS)

A fundamental aspect of this compound's mechanism is its ability to induce the production of intracellular ROS.[1][2][3][4] This surge in ROS creates a state of oxidative stress that cancer cells, often with their compromised antioxidant defenses, cannot overcome.[5] The elevated ROS levels act as a key upstream event, triggering a cascade of downstream effects that culminate in cell death.[2][4]

Apoptosis Induction

This compound is a potent inducer of apoptosis in a multitude of cancer cell types, including those of the lung, liver, colon, and leukemia.[1][2][6][7] The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic Pathway: Acetylshikonin-induced ROS production leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential.[1][6] This triggers the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[6][8] The release of these factors activates the caspase cascade, leading to the cleavage of caspase-9 and caspase-3, and ultimately, the execution of apoptosis.[3][6][7] The expression of Bcl-2 family proteins is also modulated, with an increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.[6]

-

Extrinsic Pathway: Evidence also points to the involvement of the extrinsic pathway, with the activation of caspase-8 being observed in some cancer cell lines.[3][7]

Necroptosis Induction

In addition to apoptosis, this compound can induce necroptosis, a form of programmed necrosis, particularly in non-small cell lung cancer (NSCLC) cells.[1] This process is characterized by cell swelling and membrane rupture.[1] The key mediators of this pathway, receptor-interacting serine/threonine-protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like kinase (MLKL), are phosphorylated and activated upon treatment with acetylshikonin.[1] This activation is also linked to ROS production and lipid peroxidation.[1]

Cell Cycle Arrest

This compound has been shown to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. Arrest at the G2/M phase has been observed in lung cancer, oral squamous cell carcinoma, and chondrosarcoma cells.[1][4][9] In colorectal cancer cells, it induces a G0/G1 phase arrest[10][11], while in leukemia cells, an S phase arrest is reported.[6][8]

Modulation of Key Signaling Pathways

The anti-cancer activity of this compound is intricately linked to its ability to modulate several critical signaling pathways that are often dysregulated in cancer:

-

PI3K/Akt/mTOR Pathway: This pathway, crucial for cell survival, proliferation, and growth, is a significant target of acetylshikonin. It has been demonstrated to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in colorectal cancer and melanoma cells.[10][12][13]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes JNK, p38, and ERK, is also modulated by acetylshikonin. In oral squamous cell carcinoma, acetylshikonin-induced ROS production leads to the phosphorylation and activation of JNK and p38 MAPK, contributing to apoptosis.[4]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key transcription factor involved in tumor cell proliferation, survival, and invasion. Acetylshikonin has been shown to inhibit the phosphorylation of STAT3 in non-small cell lung cancer cells.[14]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer, is also inhibited by acetylshikonin in leukemia and colorectal cancer cells.[15]

Autophagy

The role of autophagy in acetylshikonin-induced cell death is complex and appears to be cell-type dependent. In some leukemia cells, acetylshikonin induces autophagy-dependent apoptosis through the LKB1-AMPK and PI3K/Akt-regulated mTOR signaling pathways.[8][16] However, in other contexts, the relationship between autophagy and apoptosis induced by shikonin derivatives can be synergistic or antagonistic.[17][18]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |

| Lung Cancer | H1299 | 2.34 | 24 | [19] |

| A549 | 3.26 | 24 | [19] | |

| Hepatocellular Carcinoma | HepG2 | 2 | Not Specified | [20] |

| Colorectal Cancer | HT29 | 30.78 µg/ml (~67 µM) | 48 | [12] |

| HT29 | 60.82 µg/ml (~132 µM) | 24 | [12] | |

| Leukemia | HL-60 | 1.126 | 24 | [8] |

| HL-60 | 0.614 | 48 | [8] | |

| BCL1 | Not specified, good cytotoxicity | 24, 48 | [21] | |

| JVM-13 | Not specified, good cytotoxicity | 24, 48 | [21] | |

| Chondrosarcoma | Cal78 | 3.8 | 24 | [9] |

| SW-1353 | 1.5 | 24 | [9] | |

| Oral Squamous Cell Carcinoma | HSC3 | 3.81 | Not Specified | [22] |

| SCC4 | 5.87 | Not Specified | [22] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cancer Type | Cell Line | Concentration (µM) | Effect | % of Apoptotic Cells / Cell Cycle Phase Distribution | Reference |

| Renal Cell Carcinoma | A498 | 1.25, 2.5, 5 | Apoptosis | 24.03%, 33.38%, 34.17% (24h) | [3] |

| ACHN | 1.25, 2.5, 5 | Apoptosis | 32.96%, 55.07%, 55.76% (48h) | [3] | |

| Colorectal Cancer | HCT-15 | 1.25, 2.5, 5 | Apoptosis | 7.71%, 20.69%, 28.69% (24h) | [7] |

| LoVo | 1.25, 2.5, 5 | Apoptosis | 8.7%, 24.31%, 42% (24h) | [7] | |

| Colorectal Cancer | HT29 | 25, 50, 100 µg/ml | G0/G1 Arrest | Dose-dependent increase | [11] |

| Lung Cancer | A549, H1299 | Not specified | G2/M Arrest | Significant increase | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

-

Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining and Flow Cytometry)

-

Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.

-

Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

-

Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Intracellular ROS Measurement (DCFH-DA Staining)

-

Cell Treatment: Cells are treated with this compound.

-

Staining: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes.[23][24]

-

Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or a flow cytometer.[23][25]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.

Caption: Signaling pathways modulated by this compound in cancer cells.

Caption: A typical experimental workflow for investigating this compound's effects.

Conclusion

This compound presents a compelling case as a multi-targeted anti-cancer agent. Its ability to induce ROS-mediated apoptosis and necroptosis, coupled with its inhibitory effects on key pro-survival signaling pathways like PI3K/Akt/mTOR and STAT3, underscores its therapeutic potential. The induction of cell cycle arrest further contributes to its anti-proliferative activity. The data summarized in this guide, along with the detailed experimental protocols and pathway diagrams, provide a solid foundation for researchers and drug development professionals to advance the study of this compound and explore its clinical applications in oncology. Further in-vivo studies and investigations into its pharmacokinetic and pharmacodynamic properties are warranted to fully elucidate its potential as a novel cancer therapeutic.

References

- 1. Acetylshikonin induces necroptosis via the RIPK1/RIPK3-dependent pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylshikonin Sensitizes Hepatocellular Carcinoma Cells to Apoptosis through ROS-Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylshikonin inhibits growth of oral squamous cell carcinoma by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylshikonin induces autophagy‐dependent apoptosis through the key LKB1‐AMPK and PI3K/Akt‐regulated mTOR signalling pathways in HL‐60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. Acetylshikonin Inhibits Colorectal Cancer Growth via PI3K/Akt/mTOR Signaling Pathway - Chinese Medicine - SCIRP [scirp.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acetylshikonin induces autophagy-dependent apoptosis through the key LKB1-AMPK and PI3K/Akt-regulated mTOR signalling pathways in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Shikonin induces colorectal carcinoma cells apoptosis and autophagy by targeting galectin-1/JNK signaling axis [ijbs.com]

- 18. e-century.us [e-century.us]

- 19. researchgate.net [researchgate.net]

- 20. Identification of acetylshikonin as the novel CYP2J2 inhibitor with anti-cancer activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Acetylshikonin induces cell necroptosis via mediating mitochondrial function and oxidative stress-regulated signaling in human Oral Cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cdn.amegroups.cn [cdn.amegroups.cn]

- 24. scienceopen.com [scienceopen.com]

- 25. Acetylshikonin, a Novel AChE Inhibitor, Inhibits Apoptosis via Upregulation of Heme Oxygenase-1 Expression in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Landscape of DL-Acetylshikonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Acetylshikonin, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon (Zicao), has emerged as a molecule of significant interest in pharmacological research. Traditionally used in Chinese medicine for its anti-inflammatory and wound healing properties, recent scientific investigations have unveiled a broader spectrum of activities, particularly in the realm of oncology.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Pharmacological Properties

This compound exhibits a diverse range of pharmacological effects, primarily centered around its anti-cancer, anti-inflammatory, and wound healing capabilities.[3]

Anticancer Activity

A substantial body of evidence highlights the potent anti-proliferative and pro-apoptotic effects of this compound across a variety of cancer cell lines.[4][5] Its anticancer mechanisms are multifaceted, targeting key cellular processes involved in tumor growth and survival.

Key Anticancer Mechanisms:

-

Induction of Apoptosis and Necroptosis: this compound has been shown to induce programmed cell death through both apoptosis and necroptosis.[1][6] In non-small cell lung cancer (NSCLC) cells, it activates the RIPK1/RIPK3/MLKL signaling pathway, a key regulator of necroptosis.[1] Apoptosis induction is often mediated by the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.[5][6]

-

Cell Cycle Arrest: The compound effectively halts the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[1][4] In several cancer cell lines, including oral squamous cell carcinoma and hepatocellular carcinoma, this compound induces G2/M phase arrest.[4][6] In colorectal cancer cells, it has been observed to cause G0/G1 phase arrest.[7]

-

Inhibition of Tubulin Polymerization: this compound acts as a microtubule-targeting agent by inhibiting tubulin polymerization, disrupting the formation of the mitotic spindle and leading to mitotic arrest.[4][8] It has been shown to bind to the colchicine-binding site on tubulin.[4]

-

Modulation of Signaling Pathways: this compound influences several critical signaling pathways implicated in cancer progression. A key target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[7][9] By inhibiting this pathway, this compound suppresses cancer cell growth, proliferation, and survival. Additionally, it has been shown to modulate the MAPK signaling pathway, including JNK and p38, often in a ROS-dependent manner.[6] In diffuse large B-cell lymphoma, it targets the TOPK signaling pathway.[10]

-

Induction of Autophagy: In some cancer cell types, such as cisplatin-resistant oral cancer cells and acute myeloid leukemia cells, this compound has been found to induce autophagy, which can contribute to its anticancer effects.[9][11]

Anti-inflammatory Effects

This compound possesses significant anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory mediators and signaling pathways.[12] It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12] The anti-inflammatory actions are also linked to the downregulation of enzymes like iNOS and COX-2, and the inhibition of the NF-κB signaling pathway.[13]

Wound Healing Properties

Topical application of this compound has been demonstrated to promote wound healing.[14][15] It enhances re-epithelialization, angiogenesis, and granulation tissue formation in wounded skin.[14][15] These effects are observed in both sterile and infected wounds, suggesting a potential dual role in promoting tissue repair and preventing infection.[14][15]

Quantitative Data

The following tables summarize the in vitro cytotoxic activity of this compound against various human cancer cell lines, presented as IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| H1299 | Non-Small Cell Lung Cancer | 2.34 | Not Specified | [1] |

| A549 | Non-Small Cell Lung Cancer | 3.26 | Not Specified | [1] |

| A549 | Lung Adenocarcinoma | 5.6 µg/mL (~15.5 µM) | 48 | [5] |

| Bel-7402 | Hepatocellular Carcinoma | 6.82 µg/mL (~18.9 µM) | 48 | [5] |

| MCF-7 | Breast Adenocarcinoma | 3.04 µg/mL (~8.4 µM) | 48 | [5] |

| LLC | Lewis Lung Carcinoma | 2.72 µg/mL (~7.5 µM) | 48 | [5] |

| MHCC-97H | Hepatocellular Carcinoma | 1.09 - 7.26 | Not Specified | [4] |

| SiHa | Cervical Cancer | Not Specified (Dose-dependent inhibition) | 24 | |

| A498 | Renal Cell Carcinoma | 4.295 | 24 | [16] |

| ACHN | Renal Cell Carcinoma | 5.62 | 24 | [16] |

| HSC3 | Oral Squamous Cell Carcinoma | 3.81 | Not Specified | [17] |

| SCC4 | Oral Squamous Cell Carcinoma | 5.87 | Not Specified | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the pharmacological properties of this compound.

In Vitro Assays

1. Cell Viability and Proliferation (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100.[12][13]

-

2. Cell Cycle Analysis (Flow Cytometry)

-

Principle: This technique analyzes the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.

-

Protocol:

-

Treat cells with this compound for the specified duration.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% cold ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.[18][19][20][21]

-

3. Apoptosis Assay (Annexin V/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Protocol:

-

After treatment with this compound, harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

4. Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Protocol:

-

Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt, RIPK1, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[22][23]

-

5. Tubulin Polymerization Assay

-

Principle: This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules. The polymerization process can be monitored by measuring the increase in turbidity or fluorescence.

-

Protocol:

-

Reconstitute purified tubulin in a general tubulin buffer.

-

In a 96-well plate, add the tubulin solution and the test compound (this compound) at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm or fluorescence over time using a plate reader. A decrease in the rate or extent of polymerization compared to the control indicates an inhibitory effect.[5][14][24][25]

-

6. Intracellular ROS Detection (DCFH-DA Assay)

-

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Load the cells with DCFH-DA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Treat the cells with this compound.

-

Measure the fluorescence intensity of DCF using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8][16][26][27]

-

7. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

-

Principle: JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Protocol:

-

Treat cells with this compound.

-

Incubate the cells with JC-1 staining solution (e.g., 5 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells using a fluorescence microscope or flow cytometer to detect changes in the red/green fluorescence ratio. A decrease in this ratio indicates mitochondrial depolarization.[10][15][28][29]

-

8. Caspase-3 Activity Assay

-

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific peptide substrate for caspase-3 is labeled with a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

-

Protocol:

-

Prepare cell lysates from treated and control cells.

-

In a 96-well plate, add the cell lysate and the caspase-3 substrate.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance (for pNA) at 405 nm or fluorescence (for AMC) at the appropriate excitation/emission wavelengths using a plate reader.[6][9][30][31]

-

9. Wound Healing (Scratch) Assay

-

Principle: This assay assesses the collective migration of a sheet of cells. A "scratch" or gap is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.

-

Protocol:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a scratch in the monolayer using a sterile pipette tip or a specialized scratcher.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing this compound at various concentrations.

-

Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).

-

Measure the width or area of the scratch at each time point to quantify the rate of cell migration and wound closure.[7][11][32][33]

-

In Vivo Assays

1. Xenograft Tumor Model

-

Principle: This model is used to evaluate the in vivo antitumor efficacy of a compound. Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is assessed.

-

Protocol:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly assign the mice to different treatment groups: vehicle control and this compound at various doses (e.g., 1-50 mg/kg).

-

Administer the treatment via a suitable route (e.g., intraperitoneal or oral) on a defined schedule (e.g., daily or every other day).

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[1][4][34]

-

2. Immunohistochemistry (IHC)

-

Principle: This technique is used to detect the presence and localization of specific proteins within tissue sections using specific antibodies.

-

Protocol:

-

Fix the excised tumor tissues in formalin and embed them in paraffin.

-

Cut thin sections of the tissue and mount them on slides.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the antigenic sites.

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate the sections with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, active Caspase-3).

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Develop the color using a chromogen substrate (e.g., DAB).

-

Counterstain the sections with hematoxylin.

-

Dehydrate, clear, and mount the slides for microscopic examination.[35][36][37]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its pharmacological evaluation.

Caption: Key anticancer signaling pathways modulated by this compound.

Caption: General experimental workflow for pharmacological evaluation.

Conclusion

This compound is a promising natural compound with a well-documented portfolio of pharmacological activities, most notably its potent anticancer effects. Its ability to induce multiple forms of programmed cell death, arrest the cell cycle, and modulate key oncogenic signaling pathways underscores its potential as a lead compound for the development of novel cancer therapeutics. Furthermore, its anti-inflammatory and wound healing properties suggest broader therapeutic applications. The detailed experimental protocols and summary of quantitative data provided in this guide aim to facilitate further research and development of this compound and its derivatives. Future studies should focus on its pharmacokinetic and toxicological profiles to pave the way for potential clinical translation.

References

- 1. Acetylshikonin inhibits in vitro and in vivo tumorigenesis in cisplatin-resistant oral cancer cells by inducing autophagy, programmed cell death and targeting m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.yizimg.com [file.yizimg.com]

- 7. Wound healing assay | Abcam [abcam.com]

- 8. bioquochem.com [bioquochem.com]

- 9. mpbio.com [mpbio.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. chem-agilent.com [chem-agilent.com]

- 16. cosmobiousa.com [cosmobiousa.com]

- 17. Acetylshikonin induces cell necroptosis via mediating mitochondrial function and oxidative stress-regulated signaling in human Oral Cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 22. pubcompare.ai [pubcompare.ai]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. youtube.com [youtube.com]

- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 28. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 32. moodle2.units.it [moodle2.units.it]

- 33. clyte.tech [clyte.tech]

- 34. Casticin Inhibits In Vivo Growth of Xenograft Tumors of Human Oral Cancer SCC-4 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]

- 37. Caspase-3 Antibody (D3R6Y) - IHC Formulated | Cell Signaling Technology [cellsignal.com]

The Anti-Inflammatory Potential of DL-Acetylshikonin: A Technical Guide for Researchers

An in-depth exploration of the mechanisms and pathways involved in the anti-inflammatory effects of DL-Acetylshikonin, designed for researchers, scientists, and drug development professionals.

This compound, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of its mechanisms of action, focusing on key signaling pathways and offering detailed experimental protocols for its evaluation.

Core Anti-Inflammatory Effects of this compound

This compound exerts its anti-inflammatory effects by modulating the production of key inflammatory mediators. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, it has been shown to significantly inhibit the synthesis of nitric oxide (NO), a key inflammatory signaling molecule. This inhibition is dose-dependent and is a critical indicator of its anti-inflammatory potential.

Furthermore, this compound has been observed to suppress the expression and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are central to the inflammatory cascade, and their downregulation by this compound highlights its potential as a therapeutic agent for inflammatory diseases. The compound also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively.

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound on key inflammatory markers.

| Inflammatory Mediator | Cell Line | Stimulant | IC50 Value / % Inhibition | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | IC50: ~1.56 µM - 7.4 µM | [1][2] |

| TNF-α | Fibroblast-like synoviocytes | LPS | Significant inhibition at 0.1-1 µM | [3] |

| IL-6 | RAW 264.7 | LPS | Significant reduction | [4] |

| iNOS Expression | RAW 264.7 | LPS | Dose-dependent decrease | [5] |

| COX-2 Expression | RAW 264.7 | LPS | Dose-dependent decrease | [5] |

Note: IC50 values can vary depending on experimental conditions. The data presented is a synthesis from multiple sources.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are primarily mediated through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα. This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of inflammatory gene expression.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades of kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors that promote the expression of inflammatory genes.

This compound has been demonstrated to inhibit the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages. By dampening the activation of these key kinases, this compound effectively reduces the downstream inflammatory response.

Experimental Protocols

Detailed methodologies for key in vitro assays to evaluate the anti-inflammatory effects of this compound are provided below.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

-

LPS Stimulation:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well or 10 cm dishes for Western blotting) at a density of 1-5 x 10^5 cells/mL.[6][7]

-

Allow cells to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 100-1000 ng/mL for the desired time period (e.g., 24 hours for NO and cytokine measurements).[6][8]

-

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Following treatment with this compound and/or LPS, remove the culture medium.

-

Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: The Griess assay is a colorimetric assay that detects nitrite (NO2-), a stable and quantifiable breakdown product of NO.

-

Procedure:

-

Collect the cell culture supernatant after the treatment period.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[9]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Procedure:

-

Collect the cell culture supernatant after the treatment period.

-

Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits.

-

Follow the manufacturer's instructions for the specific kit being used. This typically involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, adding a substrate, and measuring the resulting color change.

-

Western Blotting for NF-κB and MAPK Pathway Proteins

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Procedure:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65, p38, JNK, and ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the protein expression to a loading control such as β-actin or GAPDH.

-

Conclusion

This compound demonstrates significant anti-inflammatory activity through the potent inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate its therapeutic potential. Future studies should focus on in vivo models to validate these findings and explore the pharmacokinetic and pharmacodynamic properties of this promising natural compound.

References

- 1. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shikonin inhibits TNF-α production through suppressing PKC-NF-κB-dependent decrease of IL-10 in rheumatoid arthritis-like cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of IL-6 and TNF-alpha by the macrophage-like cell line RAW 264.7 after treatment with a cell wall extract of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antioxidant Potential of DL-Acetylshikonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has garnered significant interest within the scientific community for its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] Emerging evidence suggests that many of these therapeutic effects may be, at least in part, attributable to its antioxidant potential. This technical guide provides an in-depth overview of the current understanding of this compound's antioxidant capabilities, detailed experimental protocols for its evaluation, and a summary of the key signaling pathways involved.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases.[3][4] Antioxidants can mitigate this damage by scavenging free radicals, chelating metal ions, and modulating cellular antioxidant defense systems. This guide aims to equip researchers with the necessary information to rigorously investigate and understand the antioxidant potential of this compound.

Direct and Indirect Antioxidant Activities of this compound

This compound exhibits antioxidant properties through both direct radical scavenging and indirect modulation of cellular antioxidant pathways.

Direct Radical Scavenging and Protective Effects

-

DPPH Radical Scavenging: Studies using electron paramagnetic resonance (EPR) spectroscopy have demonstrated that acetylshikonin possesses 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging properties.[1][4] However, specific IC50 values for this compound in this assay are not yet well-documented in publicly available literature.

-

Inhibition of LDL Oxidation: this compound has been shown to suppress the copper-induced oxidation of human low-density lipoprotein (LDL).[1][4] This is a crucial finding, as oxidized LDL is a key contributor to the pathogenesis of atherosclerosis.

Indirect Antioxidant Effects via Cellular Signaling Pathways

This compound can also exert its antioxidant effects by influencing key signaling pathways that regulate the expression of endogenous antioxidant enzymes.

-

Nrf2/HO-1 Pathway Activation: Acetylshikonin has been observed to upregulate the expression of Heme Oxygenase-1 (HO-1) in SH-SY5Y neuroblastoma cells. This effect is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes, including HO-1.

-

PI3K/Akt/mTOR Pathway Modulation: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. While often associated with pro-growth signals, its modulation can also impact cellular responses to oxidative stress. Acetylshikonin has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cell lines, a mechanism that can, in some contexts, be linked to the modulation of cellular redox status.[1][4]

It is important to note that in some cancer cell lines, acetylshikonin has been shown to increase intracellular ROS levels, leading to apoptosis.[5][6] This highlights the context-dependent nature of its effects on cellular redox balance.

Quantitative Data on Antioxidant Potential

While comprehensive quantitative data for this compound is still emerging, some studies have provided valuable insights. The available data is summarized in the tables below. For comparative purposes, data for the related compound, shikonin, is also included where direct data for acetylshikonin is unavailable.

Table 1: In Vitro Antioxidant Activity of this compound and Related Compounds

| Assay | Compound | Test System | Result | Reference |

| DPPH Radical Scavenging | Acetylshikonin | Electron Paramagnetic Resonance | Qualitative radical scavenging activity observed | [1][4] |

| LDL Oxidation Inhibition | Acetylshikonin | Cu2+-induced human LDL oxidation | Suppressed oxidation | [1][4] |

| Superoxide Anion (O2•−) Scavenging | Shikonin | Electron Paramagnetic Resonance | 42-fold higher than Trolox | [7] |

| Oxygen Radical Absorbance Capacity (ORAC) | Shikonin | AAPH-derived alkyl-oxy radicals | ORAC value of 0.25 relative to Trolox | [7] |

Table 2: Effects of this compound on Cellular Markers of Oxidative Stress

| Marker | Cell Line | Treatment | Effect | Reference |

| Heme Oxygenase-1 (HO-1) | SH-SY5Y | Acetylshikonin | Upregulation of expression | [1] |

| Reactive Oxygen Species (ROS) | Lung Cancer Cells (H1299, A549) | Acetylshikonin (0.5–10 μM) | Significant increase in intracellular ROS | [5][6] |

| Glutathione Peroxidase 4 (GPX4) | Lung Cancer Cells | Acetylshikonin | Inhibited expression | [5] |

| Mitochondrial Membrane Potential | Lung Cancer Cells | Acetylshikonin | Decreased | [5] |

Experimental Protocols

To facilitate further research into the antioxidant potential of this compound, this section provides detailed methodologies for key in vitro and in vivo antioxidant assays.

In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add varying concentrations of the this compound solution to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

-

Protocol:

-

Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add different concentrations of the this compound solution to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

3. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the this compound solution to the FRAP reagent.

-

After a specified incubation time (e.g., 30 minutes), measure the absorbance at 593 nm.

-

A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄.

-

The antioxidant capacity of the sample is expressed as equivalents of the standard.

-

4. LDL Oxidation Inhibition Assay

-

Principle: This assay assesses the ability of a compound to inhibit the copper-catalyzed oxidation of low-density lipoprotein (LDL). The extent of oxidation is often measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).

-

Protocol:

-

Isolate human LDL by ultracentrifugation.

-

Incubate the LDL with various concentrations of this compound.

-

Induce oxidation by adding a solution of CuSO₄.

-

After incubation, stop the reaction and measure the formation of TBARS.

-

To measure TBARS, add thiobarbituric acid (TBA) and heat the mixture. The resulting pink chromogen is measured spectrophotometrically at approximately 532 nm.

-

The inhibition of LDL oxidation is calculated by comparing the TBARS formation in the presence and absence of this compound.

-

Cell-Based and In Vivo Assays

1. Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: Cellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is hydrolyzed by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Protocol:

-

Culture cells (e.g., SH-SY5Y, hepatocytes) to the desired confluency.

-

Treat the cells with different concentrations of this compound for a specified time.

-

Induce oxidative stress if required (e.g., with H₂O₂ or other agents).

-

Load the cells with DCFH-DA.

-

After incubation, wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

2. Quantification of Antioxidant Enzyme Activity

-

Principle: The activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) can be measured in cell lysates or tissue homogenates using commercially available assay kits. These kits typically rely on spectrophotometric methods to measure the consumption of a substrate or the formation of a product.

-

General Protocol:

-

Prepare cell lysates or tissue homogenates from control and this compound-treated samples.

-

Determine the protein concentration of the lysates/homogenates.

-

Follow the specific instructions provided with the commercial assay kit for SOD, CAT, or GPX activity.

-

Measure the absorbance at the specified wavelength using a spectrophotometer.

-

Calculate the enzyme activity and normalize it to the protein concentration.

-

3. Measurement of Malondialdehyde (MDA) Levels

-

Principle: MDA is a marker of lipid peroxidation. Its levels in biological samples can be quantified using the TBARS assay as described in the LDL oxidation protocol.

-

Protocol:

-

Collect plasma, serum, or tissue homogenates from control and this compound-treated animals.

-

Perform the TBARS assay by reacting the sample with TBA under acidic conditions and heat.

-

Measure the absorbance of the resulting pink chromogen at ~532 nm.

-

Calculate the MDA concentration using a standard curve prepared with an MDA standard.

-

Signaling Pathways and Experimental Workflows

The antioxidant effects of this compound are intertwined with complex cellular signaling networks. The following diagrams, generated using the DOT language, illustrate these relationships and provide a conceptual workflow for investigating the antioxidant potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. SOD Therapeutics: Latest Insights into Their Structure-Activity Relationships and Impact on the Cellular Redox-Based Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Has Pleiotropic Targets in Hippocampal Neurons Exposed to Iron-induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TBARS - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis and Natural Sources of DL-Acetylshikonin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of DL-acetylshikonin, a significant naphthoquinone derivative with a wide range of pharmacological properties. It details the natural sources of this compound, presents quantitative data on its occurrence, and outlines key experimental protocols for its study and production. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction to this compound

Acetylshikonin is a bioactive naphthoquinone derivative predominantly found in the roots of various plant species belonging to the Boraginaceae family.[1][2][3] It is a derivative of shikonin, which exists as a pair of enantiomers: shikonin (R-enantiomer) and alkannin (S-enantiomer).[4] Acetylshikonin has garnered significant attention for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties.[1][2][3] These therapeutic potentials underscore the importance of understanding its biosynthesis and identifying rich natural sources for sustainable production.

Biosynthesis of Acetylshikonin

The biosynthesis of shikonin and its derivatives, including acetylshikonin, is a complex process that occurs in the endoplasmic reticulum of plant cells.[4][5] The pathway involves the convergence of two primary metabolic routes: the shikimic acid pathway, which provides p-hydroxybenzoic acid (PHB), and the mevalonate (MVA) pathway, which yields geranyl pyrophosphate (GPP).[4][5][6]

The key steps in the biosynthetic pathway are:

-

Precursor Synthesis: Phenylalanine, derived from the shikimic acid pathway, is converted to PHB. Simultaneously, the MVA pathway produces GPP from acetyl-CoA.[4][5]

-

Condensation: The first committed step is the condensation of PHB and GPP, catalyzed by the enzyme p-hydroxybenzoate geranyltransferase (PGT), to form 3-geranyl-4-hydroxybenzoate (GBA).[5][7]

-

Intermediate Formation: GBA is then converted to geranylhydroquinone (GHQ).[4][5]

-

Hydroxylation and Cyclization: The isoprenoid side chain of GHQ undergoes hydroxylation, a crucial step catalyzed by enzymes like geranylhydroquinone 3″-hydroxylase.[5] Subsequent cyclization and oxidation steps lead to the formation of the naphthoquinone ring structure of deoxyshikonin.[7]

-

Hydroxylation to Shikonin: Deoxyshikonin is then hydroxylated by deoxyshikonin hydroxylases (DSHs), specifically cytochrome P450 monooxygenases from the CYP82AR subfamily, to yield shikonin.[5]

-

Acetylation to Acetylshikonin: The final step in the formation of acetylshikonin is the acetylation of shikonin. This reaction is catalyzed by an acyltransferase, with deacetylvindoline O-acetyltransferase being one such identified enzyme capable of this conversion.[5] Two BAHD acyltransferases, LeSAT1 (shikonin O-acyltransferase) and LeAAT1 (alkannin O-acyltransferase), have been identified in Lithospermum erythrorhizon and show high acylation capability for shikonin and alkannin derivatives respectively.[4][5]

Regulation of Biosynthesis

The biosynthesis of shikonin derivatives is tightly regulated by various factors:

-

Light: Shikonin production is generally inhibited by light. Darkness induces the expression of specific genes (LeDIs) involved in the biosynthetic pathway.[5][8] Light can inactivate enzymes like flavoproteins and inhibit PHB-geranyl transferase activity, leading to an accumulation of the precursor PHB.[5]

-

pH: An alkaline pH (around 8.75) has been shown to increase the activity of p-hydroxybenzoate geranyltransferase, thereby enhancing shikonin production.[5]

-

Nutrients: The presence of ammonium ions in the culture medium tends to inhibit shikonin synthesis, whereas nitrate as the sole nitrogen source promotes it.[9][10] High concentrations of sucrose can also increase the yield of shikonin derivatives.[5]

-

Plant Hormones: Synthetic auxins like 2,4-dichlorophenoxyacetic acid can inhibit shikonin production.[11]

-

Elicitors: Various elicitors, such as methyl jasmonate, acidic oligosaccharides, and even physical stressors like low-energy ultrasound, have been shown to stimulate shikonin production in cell cultures.[5][11]

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of acetylshikonin from primary metabolites.

Natural Sources of Acetylshikonin

Acetylshikonin is primarily isolated from the roots of plants belonging to the Boraginaceae family.[1][2] These plants are distributed across various regions of the world, particularly in Asia and Europe.[5]

Table 1: Natural Plant Sources of Acetylshikonin and Other Shikonin Derivatives

| Plant Species | Family | Part Used | Key Shikonin Derivatives Present |

| Lithospermum erythrorhizon | Boraginaceae | Roots | Acetylshikonin, Shikonin, Isobutyrylshikonin[1][5] |

| Arnebia euchroma | Boraginaceae | Roots | Acetylshikonin, Shikonin, Teracrylshikonin, β,β-dimethylacrylshikonin[1][12] |

| Arnebia guttata | Boraginaceae | Roots | Acetylshikonin[1] |

| Onosma paniculatum | Boraginaceae | Roots | Acetylshikonin[1] |

| Onosma waltonii | Boraginaceae | Roots | Acetylshikonin[1] |

| Lithospermum canescens | Boraginaceae | Roots | Acetylshikonin, Isobutrylshikonin[5] |

| Alkanna tinctoria | Boraginaceae | Roots | Alkannin and its derivatives |

| Echium italicum | Boraginaceae | Roots | Acetylshikonin[1] |

| Onosma visianii | Boraginaceae | Roots | Acetylshikonin[1] |

Quantitative Data

The content of acetylshikonin can vary significantly between different species and even within the same species depending on geographical location and environmental conditions.

Table 2: Acetylshikonin Content in Various Plant Species

| Plant Species | Content (mg/g of dried root) | Geographical Source (if specified) | Reference |

| Arnebia euchroma | 19.7 ± 0.66 | Xinjiang, China | [1][2] |

| Lithospermum erythrorhizon | 7.49 ± 0.11 | Jilin, China | [1][2] |

| Onosma paniculatum | 2.86 ± 0.03 | Yunnan, China | [1][2] |

| Onosma waltonii | 2.60 ± 0.13 | Tibet, China | [1] |

| Arnebia guttata | 1.36 ± 0.04 | Xinjiang, China | [1][2] |

| Onosma confertum | 0.123 ± 0.002 | - | [1] |

Experimental Protocols

Plant Cell Culture for Shikonin Production

Plant cell culture offers a renewable and controllable system for the production of shikonin derivatives, independent of geographical and climatic constraints.[6][10]

Protocol: Two-Stage Batch Culture for Shikonin Production in Lithospermum erythrorhizon

This protocol is based on the industrial production method developed for shikonin.[6]

Stage 1: Cell Growth

-

Medium: Prepare MG-5 medium for cell proliferation.

-

Inoculation: Inoculate suspension cultures of L. erythrorhizon into a fermentation tank (e.g., 200 L) containing MG-5 medium.

-

Incubation: Culture the cells for approximately 9 days to achieve sufficient biomass.

Stage 2: Shikonin Production

-

Cell Harvest: Filter the cell cultures to remove the MG-5 growth medium.

-

Medium Exchange: Transfer the harvested cells to a larger fermentation tank (e.g., 750 L) containing M9 production medium. M9 medium is typically low in ammonium and contains factors that induce shikonin biosynthesis.[6]

-

Induction: Culture the cells in M9 medium in darkness for approximately 14 days to induce shikonin production.[6][8]

-

Harvesting and Drying: Harvest the red-colored cells by filtration and dry them.

Caption: Workflow for two-stage cell culture production of shikonin.

Extraction and Quantification of Acetylshikonin

Protocol: Ultrasound-Assisted Extraction and HPLC Quantification

This protocol provides a general framework for the extraction and analysis of acetylshikonin from plant material or cell cultures.

Extraction

-

Sample Preparation: Grind the dried plant roots or cultured cells into a fine powder.

-

Solvent Extraction: Suspend a known weight of the powdered material in a suitable solvent. Solvents with varying polarities such as hexane, chloroform, ethyl acetate, or methanol can be used.[13]

-

Ultrasonication: Place the suspension in an ultrasonic bath for a specified duration and temperature to enhance extraction efficiency.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) and filter it through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[14]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and/or methanol and water (often with a small percentage of formic acid) is typical. For example, acetonitrile/methanol (95:5) has been used for the separation of acetylshikonin.[14]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: Detection is performed using a UV-Vis or photodiode array (PDA) detector at the maximum absorbance wavelength for shikonin derivatives, which is around 520 nm.[13]

-

-

Quantification: Prepare a calibration curve using a certified standard of acetylshikonin. Calculate the concentration of acetylshikonin in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound is a promising natural product with significant therapeutic potential. A thorough understanding of its biosynthetic pathway, regulation, and natural distribution is crucial for its sustainable production and development as a pharmaceutical agent. This technical guide has provided an in-depth overview of these aspects, including quantitative data and detailed experimental protocols, to aid researchers in their endeavors to harness the benefits of this valuable compound. Further research into metabolic engineering and synthetic biology approaches may offer novel avenues for enhancing the production of acetylshikonin and its derivatives.

References

- 1. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]

- 6. Lithospermum erythrorhizon cell cultures: Present and future aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Regulation of shikonin production by glutamine in Lithospermum erythrorhizon cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Frontiers | Characterization of Shikonin Derivative Secretion in Lithospermum erythrorhizon Hairy Roots as a Model of Lipid-Soluble Metabolite Secretion from Plants [frontiersin.org]

- 12. Inhibition on platelet activation by shikonin derivatives isolated from Arnebia euchroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous densitometric determination of shikonin, acetylshikonin, and beta-acetoxyisovaleryl-shikonin in ultrasonic-assisted extracts of four Arnebia species using reversed-phase thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Acetylshikonin: A Technical Guide for Drug Development and Lead Optimization

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Acetylshikonin, a naturally occurring naphthoquinone derived from the roots of plants such as Lithospermum erythrorhizon, has emerged as a promising candidate for drug development.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its potential as a therapeutic agent, particularly in oncology. It consolidates key data on its chemical properties, multifaceted biological activities, and mechanisms of action. Detailed experimental protocols for evaluating its efficacy and elucidating its signaling pathways are provided to facilitate further research and lead optimization efforts.

Introduction

This compound is a bioactive compound that has garnered significant attention for its broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways implicated in the pathogenesis of various diseases. This guide aims to serve as a comprehensive resource for researchers engaged in the preclinical development and optimization of this compound and its derivatives.

Chemical and Physical Properties

This compound is the racemic mixture of acetylshikonin. It is an ester derivative of shikonin.

| Property | Value |

| Chemical Formula | C18H18O6 |

| Molecular Weight | 330.33 g/mol |

| CAS Number | 54984-93-9 |

| Appearance | Reddish-purple crystalline powder |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and chloroform. Poorly soluble in water. |

Biological Activities and Mechanism of Action

This compound exhibits a wide array of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its anticancer mechanism is multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that govern cancer cell growth, survival, and metastasis.

A primary mechanism of acetylshikonin's anticancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of key regulatory proteins:

-